molecular formula C11H21NO3S B7592038 1-(Oxan-4-ylmethylsulfonyl)piperidine

1-(Oxan-4-ylmethylsulfonyl)piperidine

Cat. No.: B7592038
M. Wt: 247.36 g/mol
InChI Key: MPMDQNKUUVCEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-ylmethylsulfonyl)piperidine is a piperidine derivative featuring a sulfonyl group linked to an oxane (tetrahydropyran) moiety at the 4-position of the piperidine ring. This compound belongs to the broader class of N-sulfonylpiperidines, which are notable for their conformational rigidity and bioactivity in medicinal chemistry, particularly in targeting neurological and enzyme-related pathways .

Properties

IUPAC Name

1-(oxan-4-ylmethylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c13-16(14,12-6-2-1-3-7-12)10-11-4-8-15-9-5-11/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDQNKUUVCEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 4-(Oxan-4-ylmethylsulfonyl)piperidine

  • Ketone formation : 4-Piperidone reacts with oxan-4-ylmethylsulfonyl chloride in CH2Cl2CH_2Cl_2/Et3NEt_3N to yield 4-(oxan-4-ylmethylsulfonyl)piperidone.

  • Reductive amination : The ketone intermediate undergoes reaction with ammonium acetate (NH4OAcNH_4OAc) and sodium cyanoborohydride (NaBH3CNNaBH_3CN) in methanol at pH 4–5 (adjusted with acetic acid). After 24 hours at 25°C, the product is extracted with ethyl acetate and concentrated.

Yield : 65–70% after silica gel chromatography (hexane/ethyl acetate 3:1).

Comparative Analysis

ParameterSulfonylation RouteReductive Amination Route
Reaction Steps23
Overall Yield (%)78–8260–65
Purification MethodRecrystallizationColumn Chromatography
ScalabilityHighModerate

Data adapted from highlight the sulfonylation route’s superiority in yield and operational simplicity.

Catalytic Hydrogenation for Deborylation

Patent CN106432232A discloses a boronate-assisted method applicable to 1-(Oxan-4-ylmethylsulfonyl)piperidine synthesis.

Boronate Intermediate Synthesis

  • Boc-protection : 4-Piperidone is treated with di-tert-butyl dicarbonate (Boc2OBoc_2O) in acetone/water (5:1) with NaHCO3NaHCO_3 (1.2 equiv) at 25°C for 24 hours to form N-Boc-4-piperidone (93% yield).

  • Sulfonylation : The Boc-protected piperidone reacts with oxan-4-ylmethylsulfonyl chloride in CH2Cl2CH_2Cl_2/Et3NEt_3N, followed by deprotection with HCl/dioxane to yield 4-(oxan-4-ylmethylsulfonyl)piperidine.

Hydrogenation Conditions

The intermediate undergoes catalytic hydrogenation (H2H_2, 20 kg/cm2^2) with 10% Pd/C in toluene at 110–120°C for 3 hours. Filtration and solvent evaporation yield the final product (85% purity), which is further purified via HCl salt formation.

Solvent and Catalyst Optimization

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.938298
Tetrahydrofuran7.587595
Acetonitrile37.56892

Polar aprotic solvents like CH2Cl2CH_2Cl_2 enhance sulfonyl chloride reactivity while minimizing hydrolysis.

Base Selection

BasepKaYield (%)
Triethylamine10.7582
Diisopropylethylamine11.4080
Pyridine5.2565

Stronger bases (e.g., Et3NEt_3N) improve HClHCl scavenging but may induce side reactions with acid-sensitive groups .

Chemical Reactions Analysis

1-(Oxan-4-ylmethylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(Oxan-4-ylmethylsulfonyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Functionalized Piperidines

(a) 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3)
  • Structure : Features a 4-chlorophenylsulfonyl group at the piperidine 4-position.
  • Molecular Weight : 296.21 g/mol .
  • Key Differences: The oxane moiety in 1-(Oxan-4-ylmethylsulfonyl)piperidine is replaced with a chlorophenyl group, enhancing aromatic interactions but reducing conformational flexibility.
(b) 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6)
  • Structure : Contains a nitrobenzene-thiomethyl group attached to the piperidine nitrogen.
  • Molecular Formula : C₁₂H₁₆N₂O₂S .
  • The nitro group introduces strong electron-withdrawing effects, which may alter binding affinity in enzyme inhibition compared to the oxane’s electron-donating ether oxygen .

Piperidine Derivatives with Bulky Hydrophobic Substituents

(a) 1-(3-Phenylbutyl)piperidine Derivatives
  • Structural Role : These compounds, such as RC-33 analogs, exhibit displacement of the piperidine group toward helices α4/α5 in protein targets (e.g., sigma-1 receptors) .
  • Comparison :
    • The oxan-4-ylmethylsulfonyl group in 1-(Oxan-4-ylmethylsulfonyl)piperidine may occupy a similar hydrophobic cavity but with distinct polar interactions due to the sulfonyl oxygen.
    • Bulky substituents (e.g., phenylbutyl) enhance hydrophobic binding but reduce solubility, whereas the oxane-sulfonyl group balances hydrophobicity and polarity .
(b) 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
  • Bioactivity : Demonstrated potent anti-acetylcholinesterase (AChE) activity (IC₅₀ = 0.56 nM for compound 21) .
  • Piperidine basicity is critical for AChE inhibition; the oxane’s ether oxygen may modulate pKa differently compared to benzyl or alkyl substituents .

Piperidine-Based Analgesics and Neuromodulators

(a) Phencyclidine (PCP) Derivatives
  • Examples : 1-(1-Phenylcyclohexyl)piperidine (PCP) and ketamine analogs .
  • Functional Differences :
    • PCP derivatives act as NMDA receptor antagonists, whereas sulfonylpiperidines like 1-(Oxan-4-ylmethylsulfonyl)piperidine are more likely to target sigma or enzyme sites due to sulfonyl polarity.
    • The oxane moiety may reduce CNS penetration compared to PCP’s lipophilic cyclohexyl group .
(b) 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)propenyl]piperidine
  • Source : Isolated from Piper nigrum roots .
  • Comparison :
    • The α,β-unsaturated ketone in this compound enables Michael addition reactivity, absent in the sulfonyl derivative.
    • Sulfonyl groups typically enhance metabolic stability compared to ketones .

Comparative Data Tables

Table 1: Structural and Functional Properties of Selected Piperidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Bioactivity/Property Reference
1-(Oxan-4-ylmethylsulfonyl)piperidine Oxane-sulfonyl ~250 (estimated) Hypothetical enzyme inhibition
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 4-Cl-Ph-SO₂ 296.21 Sigma receptor ligand (inferred)
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-NO₂-Ph-S-CH₂ 264.33 Not reported
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzyl-benzamide 454.98 AChE inhibition (IC₅₀ = 0.56 nM)

Table 2: Substituent Effects on Piperidine Bioactivity

Substituent Type Example Compound Impact on Bioactivity
Sulfonyl 4-[(4-Cl-Ph)SO₂]piperidine Enhances enzyme binding via polarity
Thioether 1-[(4-NO₂-Ph)S-CH₂]piperidine Increases lipophilicity, reduces stability
Benzamide Compound 21 Boosts AChE affinity via aromatic interactions
Oxane Target compound Balances hydrophobicity and H-bonding

Research Findings and Mechanistic Insights

  • Conformational Rigidity : N-Sulfonylpiperidines exhibit restricted rotation around the sulfonyl-piperidine bond, favoring bioactive conformations . This contrasts with amide or alkyl derivatives, where greater flexibility may reduce target specificity.
  • Electron Effects : Sulfonyl groups withdraw electron density, modulating piperidine’s basicity and interaction with acidic residues (e.g., Glu172 in sigma receptors) .
  • Metabolic Stability : Sulfonamides generally resist oxidative metabolism better than thioethers or amines, suggesting advantages for 1-(Oxan-4-ylmethylsulfonyl)piperidine in drug design .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity Method
Oxane ring formationTetrahydropyranylation of precursor70–80NMR, HPLC
SulfonylationOxan-4-ylmethyl sulfonyl chloride, Et₃N60–75Column chromatography
Final purificationEthanol/water recrystallization95+Melting point, LC-MS

Basic Question: How is the structural integrity of 1-(Oxan-4-ylmethylsulfonyl)piperidine confirmed post-synthesis?

Methodological Answer:
Characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ 3.5–3.7 ppm for oxane protons, δ 2.8–3.2 ppm for piperidine CH₂-SO₂) .
  • Mass Spectrometry (LC-MS) : Molecular ion peak [M+H]⁺ at m/z 262.3 (calculated for C₁₁H₂₁NO₃S) .
  • X-ray Crystallography : For crystalline derivatives, confirming bond angles and stereochemistry .

Advanced Question: How can computational QSAR models guide the design of analogs with enhanced bioactivity?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., logP, polar surface area) to predict bioactivity. For example, ADMET Predictor™ software can simulate pharmacokinetic properties like blood-brain barrier permeability or CYP450 inhibition . A study on phenyl piperidine derivatives used pIC₅₀ values (-log IC₅₀) to train models, identifying sulfonyl groups as critical for serotonin transporter (SERT) inhibition .

Q. Key Findings from QSAR Studies :

  • Hydrophobic interactions : Higher logP correlates with improved membrane permeability but may reduce solubility.
  • Sulfonyl group geometry : Planar configurations enhance receptor binding .

Advanced Question: How to resolve contradictions in reported biological activity data for sulfonylpiperidine derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example:

  • In vitro vs. in vivo results : Low oral bioavailability in rodents may contradict high in vitro enzyme inhibition due to poor absorption .
  • Dose-response variability : Standardize protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radioligand binding) .

Q. Table 2: Comparative Bioactivity Data

Assay TypeTargetReported IC₅₀ (nM)Source
Fluorescence (HEK293)Serotonin Transporter120 ± 15
Radioligand (Rat SERT)Serotonin Transporter450 ± 50

Advanced Question: What experimental strategies elucidate the interaction mechanisms of 1-(Oxan-4-ylmethylsulfonyl)piperidine with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kₐ/K𝒹) to receptors like GPCRs .
  • Covalent Docking Studies : For sulfonyl-containing compounds, simulate covalent adduct formation with cysteine or serine residues .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields of sulfonylpiperidine derivatives?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (0–40°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for sulfonylation) while maintaining >90% yield .

Advanced Question: What pharmacokinetic challenges are associated with sulfonylpiperidine derivatives, and how are they addressed?

Methodological Answer:

  • Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism reduces half-life. Solutions include deuterium incorporation at labile positions .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as mesylate salts improves aqueous solubility .

Advanced Question: How do structural modifications impact the biological activity of 1-(Oxan-4-ylmethylsulfonyl)piperidine analogs?

Methodological Answer:

  • Oxane Ring Substitution : Replacing oxane with morpholine reduces logP by 0.5, decreasing membrane permeability but improving solubility .
  • Piperidine N-Functionalization : Adding acetyl groups (e.g., 1-acetyl derivatives) enhances metabolic stability but may reduce target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.